molecular formula C6H12O2 B1374733 2-Cyclopropyl-2-methoxyethan-1-ol CAS No. 1783648-29-2

2-Cyclopropyl-2-methoxyethan-1-ol

Cat. No.: B1374733
CAS No.: 1783648-29-2
M. Wt: 116.16 g/mol
InChI Key: IJDJOJOQCKVGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 It is a secondary alcohol featuring a cyclopropyl group and a methoxy group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in methanol, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Reagents: Cyclopropylmethyl bromide, sodium methoxide, methanol

    Conditions: Reflux, followed by hydrolysis with water

Another method involves the use of cyclopropylcarbinol and methanol in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the methoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Hydrogen halides (e.g., hydrogen chloride) in anhydrous conditions

Major Products Formed

    Oxidation: Cyclopropyl ketone, cyclopropyl carboxylic acid

    Reduction: Cyclopropylmethanol

    Substitution: Cyclopropyl halides

Scientific Research Applications

2-Cyclopropyl-2-methoxyethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and ethers.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

2-Cyclopropyl-2-methoxyethan-1-ol can be compared with other similar compounds, such as:

    2-Methoxyethanol: Similar in structure but lacks the cyclopropyl group. It is used as a solvent and in the synthesis of organometallic compounds.

    Cyclopropylmethanol: Lacks the methoxy group and is used as an intermediate in organic synthesis.

    2-Cyclopropyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group. It is used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-cyclopropyl-2-methoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDJOJOQCKVGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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